1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-butyl-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-2-3-15-26-18-20(17-23(26)28)24-25-21-13-7-8-14-22(21)27(24)16-9-12-19-10-5-4-6-11-19/h4-14,20H,2-3,15-18H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMCYOFFIKLTE-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the cinnamyl group through a Heck reaction. The final step involves the formation of the pyrrolidinone ring via a cyclization reaction under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cinnamyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated derivatives.
Scientific Research Applications
1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The cinnamyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyrrolidinone ring can contribute to the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Electronic and Steric Effects: The target compound’s cinnamyl group introduces a conjugated π-system, which may enhance binding affinity to aromatic-rich biological targets (e.g., kinases or GPCRs) compared to aliphatic substituents like the 4-(4-ethylphenoxy)butyl group in .
The cinnamyl group’s rigidity may reduce metabolic degradation compared to flexible alkyl chains in or , though this requires experimental validation.
Synthetic Accessibility :
- The cinnamyl substituent’s synthesis involves cross-coupling reactions (e.g., Heck reaction), which are more complex than the nucleophilic substitutions used for alkyl/aryl ethers in , or .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from structurally related molecules:
- Biological Activity: Benzimidazole-pyrrolidinone hybrids are frequently explored as kinase inhibitors or antimicrobial agents.
- Crystallographic Studies : Tools like SHELXL and WinGX/ORTEP are critical for resolving the stereochemistry of such compounds, particularly the (2E)-configuration of the cinnamyl group.
Biological Activity
1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 423.52 g/mol. Its structure features a pyrrolidine ring and a benzodiazole moiety, which are known to contribute to various biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the benzodiazole structure have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzodiazole derivatives. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell cycle progression . In vitro studies have demonstrated that related compounds can inhibit tumor growth in several cancer cell lines.
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. For example, similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, with some showing promising results. The IC50 values for these inhibitors can range significantly, indicating varying degrees of potency .
The biological activity of this compound is likely mediated through interactions with specific biological targets:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
- Enzyme Interaction : The presence of functional groups may facilitate binding to active sites on enzymes, leading to inhibition.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several case studies have investigated the biological effects of related compounds:
Case Study 1: Anticancer Efficacy
In a study examining the effects of benzodiazole derivatives on breast cancer cells (MCF7), researchers found that certain compounds induced significant apoptosis at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various benzodiazole derivatives against Bacillus subtilis and Salmonella typhi. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, showcasing their potential as effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
